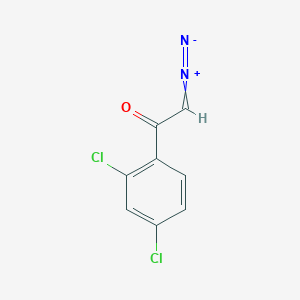![molecular formula C12H15ClN4 B14449852 4-[(2E)-3-(5-Chloropentyl)triaz-2-en-1-yl]benzonitrile CAS No. 78604-27-0](/img/structure/B14449852.png)
4-[(2E)-3-(5-Chloropentyl)triaz-2-en-1-yl]benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(2E)-3-(5-Chloropentyl)triaz-2-en-1-yl]benzonitrile is a chemical compound with the molecular formula C₁₂H₁₅ClN₄ It is known for its unique structure, which includes a triazene group and a benzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2E)-3-(5-Chloropentyl)triaz-2-en-1-yl]benzonitrile typically involves the reaction of 5-chloropentylamine with benzonitrile in the presence of a triazene-forming reagent. The reaction conditions often include:
Solvent: Common solvents used include dichloromethane or ethanol.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalysts: Acid catalysts such as hydrochloric acid may be used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature and pH. The use of automated systems ensures consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-[(2E)-3-(5-Chloropentyl)triaz-2-en-1-yl]benzonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the triazene group to amines.
Substitution: The chlorine atom in the pentyl chain can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or hydrogen peroxide.
Reducing Agents: Sodium borohydride or lithium aluminum hydride.
Nucleophiles: Sodium azide or potassium cyanide.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amines.
Substitution: Formation of azides or cyanides.
Scientific Research Applications
4-[(2E)-3-(5-Chloropentyl)triaz-2-en-1-yl]benzonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(2E)-3-(5-Chloropentyl)triaz-2-en-1-yl]benzonitrile involves its interaction with specific molecular targets. The triazene group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The pathways involved may include enzyme inhibition or activation, depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
- 4-[(2E)-3-(5-Bromopentyl)triaz-2-en-1-yl]benzonitrile
- 4-[(2E)-3-(5-Iodopentyl)triaz-2-en-1-yl]benzonitrile
- 4-[(2E)-3-(5-Fluoropentyl)triaz-2-en-1-yl]benzonitrile
Uniqueness
4-[(2E)-3-(5-Chloropentyl)triaz-2-en-1-yl]benzonitrile is unique due to the presence of the chlorine atom, which imparts distinct reactivity and properties compared to its bromine, iodine, and fluorine analogs. This uniqueness makes it a valuable compound for specific applications where chlorine’s reactivity is advantageous.
Properties
CAS No. |
78604-27-0 |
|---|---|
Molecular Formula |
C12H15ClN4 |
Molecular Weight |
250.73 g/mol |
IUPAC Name |
4-[2-(5-chloropentylimino)hydrazinyl]benzonitrile |
InChI |
InChI=1S/C12H15ClN4/c13-8-2-1-3-9-15-17-16-12-6-4-11(10-14)5-7-12/h4-7H,1-3,8-9H2,(H,15,16) |
InChI Key |
PBOWNUAQOIXHIX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C#N)NN=NCCCCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


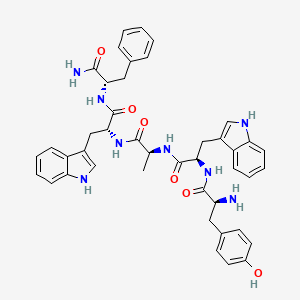


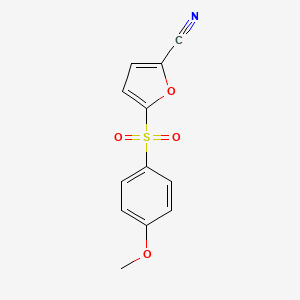
![Bicyclo[4.2.1]nonane-1-carbonyl chloride](/img/structure/B14449791.png)

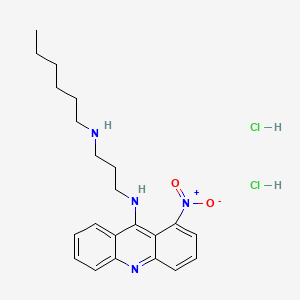
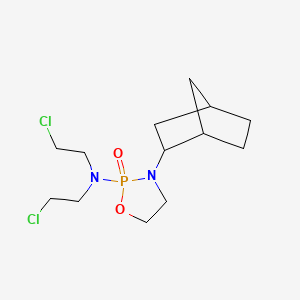

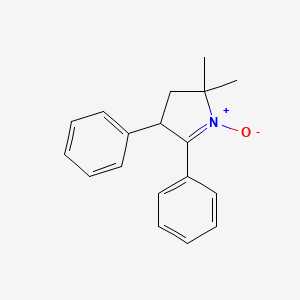
![5-Nitro-7-{[(2-phenylethyl)amino]methyl}quinolin-8-ol](/img/structure/B14449851.png)


